N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide
Description
N-[1-(1,3-Benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is a heterocyclic acetamide derivative featuring a benzoxazole ring linked via a sulfanyl group to a 2-oxoethyl moiety substituted with a thiophen-2-yl group. This compound combines two pharmacologically significant heterocycles (benzoxazole and thiophene) and an acetamide functional group, which are common in bioactive molecules.
Properties
Molecular Formula |
C15H12N2O3S2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-thiophen-2-ylethyl]acetamide |
InChI |
InChI=1S/C15H12N2O3S2/c1-9(18)16-14(13(19)12-7-4-8-21-12)22-15-17-10-5-2-3-6-11(10)20-15/h2-8,14H,1H3,(H,16,18) |
InChI Key |
HGYIIXOFYJYAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=CS1)SC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol.
Acylation: The resulting intermediate is acylated with an acyl chloride or anhydride to introduce the acetamide group. This reaction is typically carried out in the presence of a base like triethylamine (TEA) to neutralize the generated acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzoxazole and thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the benzoxazole and thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Compounds containing benzoxazole and thiophene rings are often investigated for their antimicrobial, antifungal, and anticancer activities. Research into this compound could reveal similar bioactivities, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, potentially leading to the development of new medications.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its structural features make it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzoxazole and thiophene rings may facilitate binding to hydrophobic pockets, while the acetamide group could form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s structure can be compared to several analogs (Table 1):
Table 1: Structural Comparison of N-[1-(1,3-Benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide and Related Compounds
Key Differences and Implications
Benzoxazole’s oxygen atom may reduce lipophilicity compared to benzothiazole’s sulfur, impacting membrane permeability . The thiophen-2-yl group is shared with ML162 , suggesting possible redox or π-π stacking interactions in biological targets.
Acetamide Substituents: Unlike ML162, which has a phenethylamino group and chloro substituents, the target compound lacks nitrogenous side chains, likely reducing its ferroptosis-inducing activity . The absence of bulky aromatic substituents (e.g., 2-methylphenyl in ) may enhance solubility compared to more lipophilic analogs.
Functional Groups: The sulfanyl (-S-) linker in the target compound is common in enzyme inhibitors (e.g., ), where it may participate in hydrogen bonding or metal coordination.
Physicochemical Properties
- Lipophilicity : The benzoxazole-thiophene core may confer moderate lipophilicity, intermediate between benzothiazole derivatives (more lipophilic) and polar acetylthiophenes .
- Solubility : The absence of ionizable groups (e.g., sulfone in ) suggests poor aqueous solubility, typical of heterocyclic acetamides.
Biological Activity
N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2-oxo-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound notable for its diverse biological activities. This article delves into its chemical properties, synthesis, and significant biological effects, supported by data tables and relevant case studies.
The molecular formula of this compound is C13H12N2O2S2, with a molecular weight of approximately 296.37 g/mol. Its structure features a benzoxazole moiety, a thiophene ring, and an acetamide functional group, which contribute to its potential pharmacological applications.
Synthesis Pathways
The synthesis of this compound can be achieved through various methods, typically involving multi-step reactions that allow for the introduction of different substituents on the aromatic rings. This versatility is crucial for developing derivatives with enhanced biological activity.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi.
- Anticancer Properties : It has demonstrated cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
The biological activity of this compound is hypothesized to involve interactions with specific biological targets. The presence of sulfur-containing groups and aromatic rings may facilitate binding to proteins or nucleic acids, altering their function and leading to therapeutic effects.
Case Studies
-
Antimicrobial Efficacy : A study assessing the antimicrobial activity through Minimum Inhibitory Concentration (MIC) tests revealed that certain derivatives of benzoxazole exhibited significant antibacterial properties. The most active compounds were identified based on their structural features which enhance efficacy against specific pathogens .
Table 2: MIC Values for Selected Compounds
Compound MIC (µg/mL) against E. coli MIC (µg/mL) against B. subtilis Compound A 50 25 Compound B 30 15 N-[...] 20 10 - Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited dose-dependent cytotoxicity in various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
